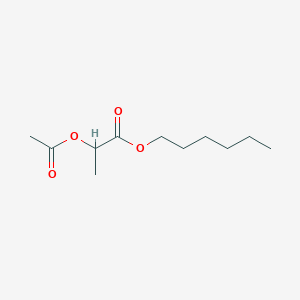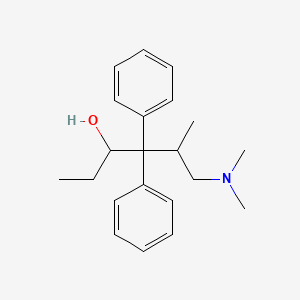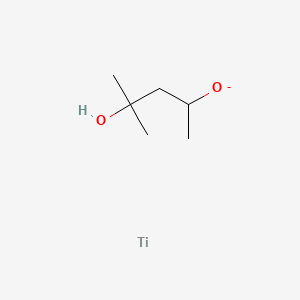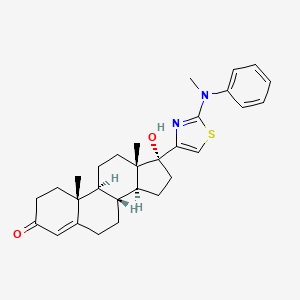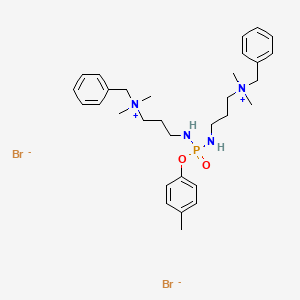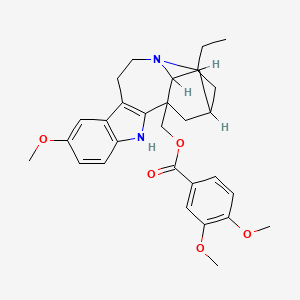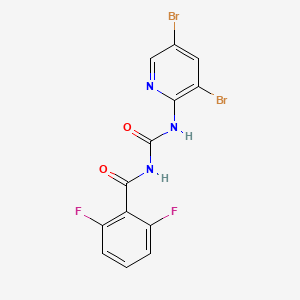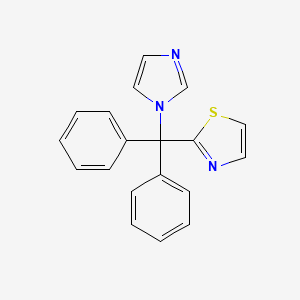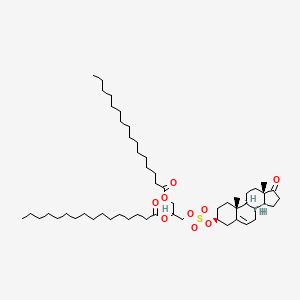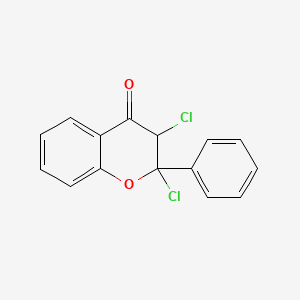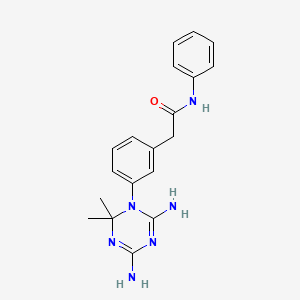
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- is a complex organic compound that features a benzene ring, an acetamide group, and a triazine ring with diamino and dimethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with diamines under controlled conditions.
Attachment of the Benzeneacetamide Group: The benzeneacetamide moiety can be introduced through a nucleophilic substitution reaction where the triazine ring reacts with benzeneacetamide derivatives.
Final Assembly: The final compound is obtained by coupling the triazine and benzeneacetamide intermediates under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups on the triazine ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the benzene and triazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzeneacetamide and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring, with its electron-rich nitrogen atoms, can form strong interactions with biological macromolecules, while the benzeneacetamide group can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammeline: 4,6-Diamino-1,3,5-triazin-2-ol.
Ammeline Derivatives: Various substituted triazine compounds.
Uniqueness
Benzeneacetamide, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-N-phenyl- is unique due to the combination of the triazine ring with the benzeneacetamide moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
19188-64-8 |
|---|---|
Molekularformel |
C19H22N6O |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H22N6O/c1-19(2)24-17(20)23-18(21)25(19)15-10-6-7-13(11-15)12-16(26)22-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,22,26)(H4,20,21,23,24) |
InChI-Schlüssel |
JXPRDUBHFIPHBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


